NS35 protein, rotavirus
Description
Overview of Rotavirus Genome Organization and Nonstructural Proteins
The rotavirus genome is unique, consisting of 11 distinct segments of double-stranded RNA (dsRNA). nih.govmdpi.comresearchgate.net Each segment typically encodes one protein, with a few exceptions where a segment may code for two. nih.govexpasy.org These proteins are divided into six structural proteins (VP1-VP4, VP6, and VP7) that constitute the three-layered viral capsid, and five to six nonstructural proteins (NSP1-NSP6). researchgate.netresearchgate.netictv.global
The nonstructural proteins are essential for creating an environment within the host cell that is conducive to viral replication. researchgate.net They are responsible for tasks such as antagonizing the host's innate immune response, regulating the translation of viral messenger RNAs (mRNAs), and, most critically, forming specialized cytoplasmic compartments known as viroplasms. nih.gov These viroplasms are electron-dense, membrane-less inclusions that function as the exclusive factories for the replication and packaging of the viral genome into new progeny virions. nih.govnih.gov The coordinated action of the NSPs, particularly NSP2 and NSP5, is fundamental to the biogenesis of these viral factories. nih.govasm.orgnih.gov
| Rotavirus A (Strain SA11) Genome Segment | Encoded Protein | General Function |
| Segment 1 | VP1 | RNA-dependent RNA polymerase (RdRP). ictv.global |
| Segment 2 | VP2 | Inner capsid protein; core scaffold. ictv.global |
| Segment 3 | VP3 | Capping enzyme. ictv.global |
| Segment 4 | VP4 | Outer capsid protein; spike protein involved in attachment. ictv.global |
| Segment 5 | NSP1 | Antagonist of host interferon response. ictv.global |
| Segment 6 | VP6 | Intermediate capsid protein; major structural component. ictv.global |
| Segment 7 | NSP3 | Binds viral mRNA and host translation factors. ictv.global |
| Segment 8 | NSP2 (NS35) | Viroplasm matrix protein; RNA chaperone; enzymatic activities. ictv.global |
| Segment 9 | VP7 | Outer capsid glycoprotein. ictv.global |
| Segment 10 | NSP4 | Viral enterotoxin; involved in budding. ictv.global |
| Segment 11 | NSP5 / NSP6 | Viroplasm components; interact with NSP2. ictv.global |
This table presents a simplified overview of the genome organization for a common rotavirus strain, highlighting the role of each protein.
Historical Context of NS35 (NSP2) Identification and Nomenclature
The discovery of human rotaviruses in 1973 opened the door to understanding their molecular biology. basicmedicalkey.com In the initial phases of research, the nonstructural proteins were named based on their apparent molecular weight as determined by polyacrylamide gel electrophoresis (PAGE). basicmedicalkey.com The protein encoded by genome segment 8, with a molecular weight of approximately 35-37 kDa, was consequently designated NS35 (Non-structural protein, 35 kDa). ictv.globalbasicmedicalkey.comuniprot.org It was also referred to as NCVP3 (Non-structural, viral coded protein 3). expasy.orguniprot.org
As research progressed and comparisons were made between different rotavirus strains and groups (A, B, C, etc.), this nomenclature proved cumbersome because the molecular weights of cognate proteins could vary. basicmedicalkey.comscielo.br To standardize the field and facilitate clearer communication, a new nomenclature system was adopted in the late 1980s, renaming the proteins NSP1 through NSP6. basicmedicalkey.com Under this system, NS35 became universally known as NSP2. basicmedicalkey.comuniprot.org This change was crucial for aligning research on various rotavirus species, such as the well-studied Simian Agent 11 (SA11), and understanding the conserved functions of these essential proteins across the genus. basicmedicalkey.com
| Historical and Current Nomenclature for NSP2 | |
| Current Name | NSP2 (Nonstructural Protein 2) |
| Historical Names | NS35 (Non-structural protein 35) uniprot.orgscielo.br |
| NCVP3 (Non-structural, viral coded protein 3) expasy.orguniprot.org | |
| Non-structural RNA-binding protein 35 expasy.orguniprot.org |
This table details the evolution of the nomenclature for the protein encoded by rotavirus genome segment 8.
Current Understanding of NS35 (NSP2) as a Key Nonstructural Protein in Rotavirus Biology
NSP2 is now recognized as a multifunctional protein that plays a central and indispensable role in the rotavirus replication cycle. nih.govwikipedia.org It is one of the most abundantly produced viral proteins in infected cells. nih.gov Its functions are multifaceted, encompassing structural organization, enzymatic activity, and RNA chaperoning. uniprot.orgwikipedia.org
A primary and essential function of NSP2 is its role, in conjunction with NSP5, in the formation of viroplasms. nih.govasm.orgnih.gov The co-expression of just these two proteins is sufficient to form viroplasm-like structures in uninfected cells, demonstrating their foundational role in creating the viral replication factories. wikipedia.orgasm.orgscielo.br This process is understood to occur via liquid-liquid phase separation, where NSP2 and NSP5 molecules self-assemble into dynamic, droplet-like condensates that mature and fuse as the infection progresses. asm.orgwikipedia.org
Structurally, NSP2 self-assembles into a stable, doughnut-shaped octamer, which is its functional form. mdpi.comnih.govwikipedia.org This octameric ring is formed by the tail-to-tail stacking of two tetramers and features prominent grooves on its surface. mdpi.comnih.govwikipedia.org These grooves are electropositive and serve as binding sites for both viral single-stranded RNA (ssRNA) and the phosphoprotein NSP5. nih.govasm.org
The function of NSP2 is intricately regulated by phosphorylation. pnas.org Two distinct forms exist within the infected cell: a diffuse, cytoplasmically dispersed form (dNSP2) and a viroplasm-specific form (vNSP2). wikipedia.orgasm.orgnih.gov The transition between these forms and the assembly of the viroplasm are controlled by a phosphorylation cascade involving the cellular kinase CK1α, which phosphorylates NSP2 at a specific serine residue (S313). pnas.orgnih.gov This phosphorylation event is critical for the interaction of vNSP2 with a hyperphosphorylated version of NSP5, driving the maturation of the viroplasm. asm.orgpnas.org
Furthermore, NSP2 possesses several enzymatic activities that are crucial for genome replication. These include:
NTPase (Nucleoside Triphosphatase) activity : It hydrolyzes the gamma-phosphate from nucleoside triphosphates. nih.govasm.orgpnas.org This activity is essential for the synthesis of the dsRNA genome but, notably, not for the formation of the viroplasm itself. nih.govnih.gov
RTPase (RNA Triphosphatase) activity : It removes the terminal phosphate (B84403) from viral RNA transcripts. mdpi.comuniprot.orgnih.gov
NDP Kinase-like activity : It can transfer a phosphate group to nucleoside diphosphates (NDPs), which may help maintain a balanced pool of nucleotide building blocks for efficient RNA synthesis within the viroplasm. asm.orgnih.gov
RNA Helix-Destabilizing Activity : As an RNA chaperone, NSP2 binds nonspecifically to viral ssRNAs and unwinds their secondary structures. uniprot.orgnih.gov This action is believed to prepare the 11 distinct ssRNA transcripts for assortment and packaging into newly forming viral cores. wikipedia.orgnih.gov
Through these integrated functions—building the replication factory, providing enzymatic machinery, and chaperoning the genetic material—NSP2 acts as a master regulator, ensuring the efficient and orderly assembly of new rotavirus particles. nih.govmdpi.comresearchgate.net
Properties
CAS No. |
138414-65-0 |
|---|---|
Molecular Formula |
C9H13N3S |
Synonyms |
NS35 protein, rotavirus |
Origin of Product |
United States |
Molecular Functions and Enzymatic Activities of Rotavirus Ns35 Nsp2
RNA-Binding Activities of Rotavirus NS35 (NSP2)
NSP2's ability to bind RNA is fundamental to its role as an RNA chaperone, facilitating the correct assortment and packaging of the 11 segmented, double-stranded RNA (dsRNA) genome of rotavirus. wikipedia.orgpnas.org It interacts with viral positive-sense single-stranded RNA (+ssRNA) to relax its secondary structures, thereby promoting the necessary RNA-RNA interactions for genome segment assortment. mdpi.comnih.gov
Mechanism of Non-Specific RNA Interaction by NS35 (NSP2)
NSP2 binds to single-stranded RNA (ssRNA) in a sequence-independent manner. nih.govasm.org This non-specific binding is attributed to the electrostatic interactions between the positively charged grooves on the surface of the NSP2 octamer and the negatively charged phosphate (B84403) backbone of the RNA. asm.orgasm.org The C-terminal helix of NSP2, along with other basic residues outside the enzymatic cleft, significantly contributes to this sequence-independent RNA binding. asm.orgnih.gov While the binding itself is non-specific, it is a cooperative process, with multiple NSP2 octamers binding to a single RNA molecule. psu.edu This interaction is crucial for its function as an RNA chaperone, which helps to prevent non-specific RNA aggregation and facilitates the correct folding and interaction of viral RNA molecules. pnas.orgbiorxiv.org
Association with Single-Stranded and Double-Stranded Viral RNA by NS35 (NSP2)
NSP2 primarily binds to single-stranded RNA (ssRNA). nih.govasm.org This interaction is essential for its role in relaxing the secondary structures of viral messenger RNAs (mRNAs), which serve as templates for the synthesis of the negative-strand RNA, ultimately forming the dsRNA genome. nih.gov While NSP2's primary substrate is ssRNA, it also possesses the ability to destabilize RNA-RNA duplexes, indicating an interaction with double-stranded RNA (dsRNA) as well. nih.govnih.gov This helix-destabilizing activity is crucial for unwinding any secondary structures within the viral mRNAs that could hinder the packaging and replication processes. uniprot.orgnih.gov
Nucleoside Triphosphatase (NTPase) Activity of Rotavirus NS35 (NSP2)
NSP2 exhibits a magnesium-dependent nucleoside triphosphatase (NTPase) activity, enabling it to hydrolyze the terminal gamma-phosphate from nucleoside triphosphates (NTPs) to produce nucleoside diphosphates (NDPs) and inorganic phosphate. mdpi.comasm.org This activity is mediated by a conserved histidine residue, H225, located within a narrow enzymatic cleft in each NSP2 monomer. nih.govnih.gov The NTPase function is considered essential for viral replication, as mutations affecting this activity, such as the H225A mutation, lead to the abrogation of dsRNA synthesis. asm.orgnih.gov While the precise role of the NTPase activity is still under investigation, it has been suggested that it may be involved in providing energy for genome packaging or in maintaining the necessary nucleotide pools within the viroplasm for genome replication. psu.edunih.gov
| Enzymatic Activity | Description | Cofactors/Requirements | Key Residues | Proposed Function |
|---|---|---|---|---|
| NTPase | Hydrolyzes the γ-phosphate from NTPs | Mg2+ | H225 | Energy for packaging, nucleotide pool maintenance |
RNA Triphosphatase (RTPase) Activity of Rotavirus NS35 (NSP2)
In addition to its NTPase activity, NSP2 also functions as an RNA triphosphatase (RTPase), specifically removing the terminal gamma-phosphate from the 5' end of RNA molecules. nih.govnih.gov This activity shares the same catalytic mechanism and active site as the NTPase activity, involving the H225 residue. nih.gov The RTPase activity is particularly significant because the negative-strand RNAs of the packaged rotavirus dsRNA genome segments characteristically lack a 5' gamma-phosphate. nih.govnih.gov
Specific Recognition of 5'-GG Sequence for RTPase Activity by NS35 (NSP2)
A striking feature of all negative-strand RNAs in group A rotaviruses is the presence of a conserved 5'-GG dinucleotide sequence. nih.govnih.gov Crystallographic studies of NSP2 in complex with an oligoribonucleotide have revealed that this 5'-GG sequence interacts extensively with highly conserved residues within the enzymatic cleft of NSP2. nih.govnih.gov This specific recognition allows NSP2 to preferentially target the nascent negative-strand RNAs for the removal of the gamma-phosphate. nih.gov While the broader RNA binding by NSP2 is non-specific, this specific interaction within the catalytic cleft ensures the targeted RTPase activity on viral RNAs. nih.gov
| Activity | Substrate Specificity | Recognition Motif | Significance |
|---|---|---|---|
| RTPase | 5' end of RNA | 5'-GG sequence on (-)RNA | Removal of γ-phosphate from nascent (-)RNA strands |
Helix-Destabilizing Activity of Rotavirus NS35 (NSP2)
NSP2 possesses a potent helix-destabilizing activity, enabling it to unwind both DNA-RNA and RNA-RNA duplexes. nih.govnih.gov Unlike typical helicases, this activity is independent of ATP and magnesium ions. nih.gov The function is stoichiometric rather than catalytic, meaning that a certain amount of NSP2 is required to disrupt a duplex. asm.org This activity is thought to be crucial for viral replication by removing secondary structures in the mRNA templates, which could otherwise impede the processes of packaging and minus-strand synthesis. uniprot.orgnih.gov The helix-destabilizing activity, in conjunction with its RNA-binding properties, solidifies NSP2's role as an RNA chaperone that prepares the viral RNA for efficient replication and packaging into new virions. mdpi.comnih.gov
Nucleoside Diphosphate (B83284) (NDP) Kinase-like Activities of Rotavirus NS35 (NSP2)
The rotavirus nonstructural protein NS35, more commonly known as NSP2, is a multifunctional enzyme critical for viral replication. nih.gov While initially recognized for its RNA-binding, helix-destabilizing, and nucleoside triphosphatase (NTPase) properties, further investigation revealed that NSP2 also possesses a distinct nucleoside diphosphate (NDP) kinase-like activity. nih.govnih.gov This enzymatic function is intrinsically linked to its NTPase activity and is considered essential for viral genome replication. nih.gov
Biochemical and crystallographic studies have provided significant insights into this activity. nih.govnih.gov The discovery stemmed from observations of NSP2's NTPase function, which involves the formation of a stable phosphohistidine (B1677714) intermediate. nih.gov This characteristic, reminiscent of cellular NDP kinases, prompted investigations into whether NSP2 could perform a similar phosphoryl-transfer function. nih.gov
Subsequent research confirmed that NSP2 can catalyze the transfer of a γ-phosphate from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP), thereby generating a new NTP. nih.govmdpi.com This NDP kinase activity is dependent on a conserved histidine residue at position 225 (H225), which acts as the catalytic residue. nih.govnih.gov Mutation of this residue (e.g., to alanine, H225A) completely abolishes the NDP kinase activity, which in turn abrogates the synthesis of genomic double-stranded RNA (dsRNA) without affecting the formation of viroplasms, the sites of viral replication. nih.govnih.gov This demonstrates that the enzymatic activities are crucial for replication but not for the structural assembly of the viral factories. asm.org
The proposed role for this NDP kinase activity is to maintain the homeostasis of nucleotide pools within the viroplasms. nih.govmdpi.com During genome replication, the viral RNA-dependent RNA polymerase (VP1) requires a steady supply of NTPs for the synthesis of new RNA strands. mdpi.com The NTPase/NDP kinase activities of NSP2 are thought to ensure that the polymerase is "fed" with sufficient NTPs to carry out this process efficiently. mdpi.com
Although NSP2 exhibits NDP kinase-like functionality, it is structurally and mechanistically distinct from the highly conserved cellular NDP kinases. nih.govnih.gov This distinction makes the enzymatic cleft of NSP2 a potential target for the development of specific antiviral drugs. nih.gov
Detailed Research Findings
The NDP kinase activity of NSP2 has been quantified using bioluminometric assays, which measure the production of ATP. nih.gov In a typical assay, recombinant NSP2 is incubated with an NTP (like UTP) and ADP. The kinase activity of NSP2 transfers the terminal phosphate from UTP to ADP, generating ATP, which is then detected. researchgate.net Studies using this method have shown a linear increase in ATP concentration over time in the presence of native NSP2, while the enzymatically inactive H225A mutant shows no ATP formation, confirming the role of the catalytic histidine. researchgate.net
The kinetic parameters of this reaction have been determined, providing a quantitative measure of the enzyme's efficiency.
Table 1: Enzyme Kinetics of NSP2 NDP Kinase Activity Data obtained at 37°C in a reaction mixture containing 20 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, and 2 µM NSP2.
| Variable Substrate | Fixed Substrate | K_m | V_max |
| UTP | ADP (1.5 mM) | 0.8 mM | 0.08 µM/min |
| ADP | UTP (1.5 mM) | 0.6 mM | 0.07 µM/min |
Data sourced from crystallographic and biochemical analysis of rotavirus NSP2. researchgate.net
These findings underscore the enzymatic capability of NSP2 to interconvert nucleotides, a function believed to be vital for supporting the high demand for NTPs during the rapid replication of the viral genome within the viroplasm. nih.govmdpi.com
Intracellular Localization and Dynamics of Rotavirus Ns35 Nsp2
Subcellular Localization of Rotavirus NS35 (NSP2) in Infected Cells
During rotavirus infection, NSP2 exhibits a distinct and dynamic localization pattern, which is intimately linked to the progression of the viral life cycle. Its distribution is not uniform throughout the cytoplasm but is concentrated in specific viral-induced compartments.
A hallmark of rotavirus infection is the formation of electron-dense, cytoplasmic inclusions known as viroplasms. asm.orgnih.govnih.gov These structures are the primary sites for viral genome replication and the assembly of new viral cores. asm.org Research has consistently shown that NSP2 is a major component of these viroplasms, where it accumulates in significant quantities. asm.orgnih.gov The targeted localization of NSP2 to these viral factories underscores its essential function in the core processes of viral replication. miami.edu The co-expression of NSP2 with another viral non-structural protein, NSP5, is sufficient to form viroplasm-like structures (VLS), highlighting NSP2's role as a fundamental building block of these compartments. nih.govbiorxiv.org
Detailed studies have revealed that NSP2 exists in at least two distinct pools within the infected cell, distinguished by their localization and temporal appearance. nih.govnih.gov These are a cytoplasmically dispersed form (dNSP2) and a viroplasm-associated form (vNSP2). nih.govnih.gov
The dNSP2 form appears early in the infection, accumulating rapidly throughout the cytoplasm and in small puncta that colocalize with NSP5 in nascent viroplasms. nih.gov The vNSP2 form is detected exclusively within viroplasms, and its concentration increases as the viroplasms mature and grow in size. nih.gov Kinetic analyses suggest that dNSP2 is a precursor to vNSP2, with dNSP2 being synthesized early and associating with NSP5 to initiate the formation of viroplasms. nih.govnih.gov As the infection progresses, there appears to be a conversion of dNSP2 to vNSP2 within the maturing viroplasm. nih.gov These two forms can be distinguished by monoclonal antibodies and exhibit different interactions; for instance, dNSP2 associates with hypophosphorylated NSP5, while vNSP2 associates with hyperphosphorylated NSP5. nih.govnih.gov
| Form of NS35 (NSP2) | Localization | Timing of Appearance | Associated Proteins |
| dNSP2 | Cytoplasmically dispersed; nascent viroplasms | Early post-infection | Hypophosphorylated NSP5, Acetylated tubulin nih.govnih.gov |
| vNSP2 | Mature viroplasms | Later in infection | Hyperphosphorylated NSP5 nih.govnih.gov |
Role of NS35 (NSP2) in Viroplasm Biogenesis and Morphology
NSP2 is indispensable for the formation of viroplasms. ebi.ac.uknih.gov Studies using RNA interference to silence NSP2 expression have demonstrated that viroplasm formation is prevented in its absence. nih.gov Together with NSP5, NSP2 is considered a minimum essential component for the assembly of these viral factories. biorxiv.orgnih.gov The self-assembly of NSP2 into octamers is a key feature, creating a stable platform for the recruitment of other viral and cellular components necessary for replication. ebi.ac.uknih.gov
The interaction between NSP2 and NSP5 is crucial and appears to be regulated by phosphorylation. nih.gov The initial interaction of dNSP2 with hypophosphorylated NSP5 is a critical step in seeding new viroplasms. nih.gov The subsequent phosphorylation of both NSP2 and NSP5 contributes to the maturation and structural integrity of the viroplasms. nih.govnih.gov The co-expression of NSP2 and NSP5 from various rotavirus species can lead to the formation of VLS, although their morphology can vary, from globular to filamentous, depending on the viral species. nih.govbiorxiv.org This indicates that while the fundamental role of NSP2 in viroplasm formation is conserved, species-specific differences exist.
Dynamics of NS35 (NSP2) within Viroplasms and Cytosolic Compartments
NSP2 is not a static component of the viroplasm but is involved in dynamic processes that govern viroplasm coalescence and intracellular positioning. These dynamics are heavily reliant on interactions with the host cell's cytoskeleton.
There is substantial evidence for a direct association between NSP2 and the host microtubule network. nih.govresearchgate.net Co-immunoprecipitation assays have confirmed that NSP2 interacts with tubulin. nih.govnih.govscielo.br This interaction is thought to be stable and plays a role in the coalescence of smaller, nascent viroplasms into larger, mature structures located near the nucleus. nih.govresearchgate.net Specifically, NSP2 octamers are proposed to directly associate with microtubules, facilitating this fusion process. researchgate.net The dNSP2 form, in particular, associates with acetylated tubulin, which is a marker for stabilized microtubules. nih.govnih.gov By sequestering tubulin dimers, NSP2 can induce microtubule depolymerization in the cytoplasm, potentially disrupting host cell processes while concentrating cytoskeletal components within the viroplasm. researchgate.net
| Cytoskeletal Element | Interacting Rotavirus Protein(s) | Observed Role in Viroplasm Dynamics |
| Microtubules | NS35 (NSP2), NSP5 nih.govnih.govscielo.br | Viroplasm growth, coalescence, and perinuclear localization. nih.govnih.govresearchgate.net |
| Actin Filaments | Soluble cytosolic VP4, Myosin nih.gov | Implicated in the initial formation of viroplasms. nih.gov |
Interactions of Rotavirus Ns35 Nsp2 with Viral and Host Components
Protein-Protein Interactions of Rotavirus NS35 (NSP2) with Other Viral Proteins
NSP2's ability to interact with several other rotavirus proteins is fundamental to its role in viral replication. These interactions are essential for the assembly of the viral replication machinery and the production of new virus particles.
The interaction between NSP2 and another non-structural protein, NSP5, is a cornerstone of viroplasm formation. pnas.orgnih.govnih.gov When co-expressed in cells, NSP2 and NSP5 are sufficient to form viroplasm-like structures (VLS), highlighting their central role in nucleating these viral factories. nih.govnih.gov The formation of these structures is a cooperative process; neither NSP2 nor NSP5 alone can form VLS. nih.gov
This interaction is intricately regulated by a phosphorylation cascade. pnas.org Two distinct forms of NSP2 have been identified in infected cells: a cytoplasmically dispersed form (dNSP2) and a viroplasm-specific form (vNSP2). nih.govwikipedia.org dNSP2 associates with hypophosphorylated NSP5, while vNSP2 interacts with hyperphosphorylated NSP5. nih.govwikipedia.orgtmc.edu This phosphorylation-dependent interaction is crucial for the assembly and maturation of viroplasms. nih.govtmc.edu The cellular kinase CK1α phosphorylates NSP2, which then triggers the hyperphosphorylation of NSP5, a key step for their association within the viroplasm. pnas.org The N-terminal region (first 33 amino acids) and a C-terminal portion (amino acids 131-198) of NSP5 are required for its binding to NSP2. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov
| Interacting Proteins | Functional Consequence | Key Findings |
| NSP2 and NSP5 | Viroplasm formation | Co-expression of NSP2 and NSP5 is sufficient to form viroplasm-like structures (VLS). nih.govnih.gov |
| NSP2 and NSP5 | Regulation of viroplasm assembly | Interaction is modulated by a phosphorylation cascade involving hypo- and hyperphosphorylated forms of NSP5. pnas.orgnih.govtmc.edu |
| NSP2 and NSP5 | Phosphorylation of NSP5 | The interaction with NSP2 is necessary for the hyperphosphorylation of NSP5. microbiologyresearch.orgnih.govmdpi.com |
NSP2 also interacts directly with the viral RNA-dependent RNA polymerase, VP1. nih.govnih.gov This interaction is considered crucial for the process of viral genome replication, which occurs within the viroplasms. wikipedia.org While both NSP2 and NSP5 interact with VP1, studies have suggested that the interaction between NSP5 and VP1 is stronger than that between NSP2 and VP1. nih.govasm.orgunityfvg.it It is possible that the interaction between NSP2 and VP1 is stabilized by the presence of NSP5, potentially forming a ternary complex of VP1-NSP5-NSP2. nih.gov This complex would bring the viral polymerase into the site of replication, facilitating the synthesis of new viral genomes.
The interaction between NSP2 and the major inner core protein, VP2, is another critical link in the chain of events leading to new virion assembly. asm.org VP2 forms the innermost protein layer of the virus particle and acts as a scaffold for the assembly of the viral core. nih.gov While a direct interaction between NSP2 and VP2 has been a subject of investigation, it has been shown that NSP2 can interfere with the function of VP2 in the initiation of minus-strand RNA synthesis. nih.gov Other studies suggest that NSP5 may act as an adapter molecule, mediating the interaction between NSP2 and the replication complex that includes VP2. nih.govresearchgate.net Viroplasms contain NSP2, NSP5, VP1, and VP2, indicating a coordinated interplay between these proteins during viral replication and assembly. microbiologyresearch.orgmicrobiologyresearch.org
Complex Formation and Multimerization of Rotavirus NS35 (NSP2)
A key characteristic of NSP2 is its ability to self-assemble into higher-order structures, which is essential for its function.
NSP2 monomers self-assemble into stable, doughnut-shaped octamers. nih.govasm.org This octameric structure is formed by the tail-to-tail stacking of two tetramers and possesses a central channel. mdpi.com The formation of these octamers is a conserved feature across different rotavirus groups and is crucial for the protein's various activities, including its NTPase, RNA-binding, and helix-unwinding functions. nih.govasm.orgnih.gov The octameric form of NSP2 provides a platform for its interactions with RNA and other proteins within the viroplasm. asm.org
| Multimeric State | Structural Features | Functional Significance |
| Octamer | Doughnut-shaped structure formed by two stacked tetramers with a central channel. mdpi.comnih.gov | Essential for NTPase, RNA-binding, and helix-unwinding activities. nih.govasm.orgnih.gov |
| Octamer | Provides a scaffold for interactions within the viroplasm. asm.org | The architecture is conserved across different rotavirus groups. nih.gov |
Interactions of Rotavirus NS35 (NSP2) with Host Cellular Proteins
Rotavirus NSP2 does not only interact with viral components but also hijacks host cellular machinery to facilitate viral replication. One notable interaction is with the dynein intermediate chain (DIC), a component of the microtubule motor protein complex. wikipedia.org By binding to the DIC, NSP2 is able to recruit dynein to transport viroplasms along the microtubule network. wikipedia.org This transport is important for the maturation and coalescence of viroplasms during the later stages of infection.
Furthermore, mass spectrometry studies have revealed that NSP2 can pull down a variety of host cell proteins, including heterogeneous nuclear ribonucleoproteins (hnRNPs) and AU-rich element-binding proteins (ARE-BPs). asm.org Many of these interactions are RNA-independent and result in the sequestration of these host proteins within the viroplasms. asm.org This relocalization of host proteins likely disrupts normal cellular processes and creates a more favorable environment for viral replication.
Participation of NS35 (NSP2) in the Sequestration of Host Stress Granules (SG) and P Bodies (PB) Proteins in Viral Factories
Rotavirus infection fundamentally reorganizes the host cell's cytoplasm to create specialized compartments for its replication, known as viroplasms or "viral factories". A key strategy in this reorganization involves the hijacking and remodeling of host cellular machinery, particularly the components of Stress Granules (SGs) and P-bodies (PBs). The non-structural protein NS35, also known as NSP2, plays a pivotal role in this process by mediating the sequestration of numerous SG and PB proteins into the newly forming viroplasms. This sequestration is not a wholesale incorporation but rather a selective process that ultimately benefits viral replication.
Upon viral infection, the cell often triggers a stress response, leading to the formation of SGs—dynamic, cytoplasmic aggregates of stalled translation pre-initiation complexes—and the modulation of PBs, which are sites of mRNA decay and storage. Rotavirus, however, has evolved mechanisms to counteract these antiviral defenses. Instead of allowing the canonical formation of SG and PBs that would restrict viral protein synthesis, rotavirus infection induces the formation of atypical or remodeled SGs and PBs. nih.govaminer.org Many of the protein components of these structures are then sequestered into the viroplasms. nih.govaminer.orgnih.gov
The formation of viroplasms is nucleated by the viral proteins NSP2 and NSP5. nih.govnih.gov These viral factories concentrate the necessary viral and cellular components for genome replication and the assembly of new virions. mdpi.com Research has demonstrated that a large number of host proteins, including many SG and PB components, are relocalized to and colocalize with viroplasms during infection. nih.govnih.gov This sequestration is largely mediated by the direct or indirect interaction of these host proteins with NSP2 and NSP5. nih.govasm.org The interaction between NSP2 and many of these host proteins has been shown to be RNA-independent, suggesting a direct protein-protein association. asm.org
Interestingly, not all SG and PB components are sequestered. Rotavirus appears to selectively exclude certain key proteins involved in the assembly of canonical SGs and PBs, such as G3BP1, ZBP1, DDX6, EDC4, and Pan3. aminer.org This selective sequestration and exclusion lead to the formation of remodeled granules that are then incorporated into the viroplasms. This strategy is thought to subvert the host's antiviral response and harness specific cellular functions for the benefit of the virus. nih.govaminer.org The majority of the sequestered SG and PB components have been shown to inhibit viral protein expression and virus growth when their levels are manipulated, suggesting that their sequestration within the viroplasm is a mechanism to overcome their antiviral functions. aminer.org
The sequestration of these host proteins begins early in the infection cycle, coinciding with the appearance of small viroplasms, which later fuse to form larger, mature viral factories. aminer.org This dynamic process highlights the intricate interplay between the virus and the host cell, where the viral protein NSP2 acts as a master orchestrator in remodeling the cellular environment to promote efficient viral replication.
Host Proteins from Stress Granules and P-Bodies Sequestered by Rotavirus NS35 (NSP2) in Viral Factories
The following table summarizes a selection of host proteins, components of Stress Granules and P-bodies, that have been identified to be sequestered within rotavirus viral factories through interaction with NSP2.
| Host Protein | Cellular Function/Granule Association | Sequestration in Viroplasms |
| G3BP1 | Stress Granule assembly | Excluded |
| ZBP1 | Stress Granule component | Excluded |
| DDX6 | P-body component, RNA helicase | Excluded |
| EDC4 | P-body component, decapping activator | Excluded |
| Pan3 | P-body component, deadenylase | Excluded |
| ADAR1 | Stress Granule component | Sequestered |
| hnRNPs | RNA-binding proteins, SG components | Sequestered |
| ARE-BPs | AU-rich element-binding proteins, SG/PB components | Sequestered |
Functional Significance of Rotavirus Ns35 Nsp2 in the Viral Replication Cycle
Essential Role of NS35 (NSP2) in Viral Genome Replication
NS35 (NSP2) is indispensable for the replication of the rotavirus genome, which consists of eleven segments of double-stranded RNA (dsRNA). wikipedia.orgnih.gov Its role in this process is multifaceted, involving both direct and indirect contributions. The protein accumulates in viroplasms, where genome replication takes place. wikipedia.orgnih.gov
NS35 (NSP2) possesses several enzymatic activities that are crucial for viral replication. asm.org These include nucleoside triphosphatase (NTPase), RNA triphosphatase (RTPase), and nucleoside diphosphate (B83284) (NDP) kinase activities. nih.govasm.org The NTPase and NDP kinase activities are thought to help maintain a high concentration of nucleotides within the viroplasms, which are required as substrates for the synthesis of viral RNA. nih.govwikipedia.org The RTPase activity may be involved in processing the 5' ends of viral transcripts. nih.gov Furthermore, NS35 (NSP2) has RNA helix-destabilizing and annealing activities, which are important for unwinding the secondary structures of single-stranded RNA (+ssRNA) templates during replication. nih.govasm.org
The protein also interacts directly with the viral RNA-dependent RNA polymerase, VP1, which is responsible for synthesizing the negative-strand RNA to form the dsRNA genome. nih.govasm.org This interaction is thought to be critical for coordinating the processes of RNA packaging and replication. nih.gov Studies have shown that NS35 (NSP2) is a component of replication intermediates, further highlighting its direct involvement in the replication process. nih.gov
Contribution of NS35 (NSP2) to Viral RNA Packaging and Assortment
The assembly of infectious rotavirus particles requires the precise packaging of one copy of each of the eleven distinct viral +ssRNA segments. pnas.org NS35 (NSP2) plays a central role in this complex process of RNA packaging and assortment. nih.govwikipedia.org It functions as an RNA chaperone, facilitating the correct interactions between the different viral RNA segments. wikipedia.orgpnas.org
NS35 (NSP2) binds to viral +ssRNAs in a sequence-independent manner. asm.org Its RNA helix-destabilizing activity helps to unwind intramolecular secondary structures within the +ssRNAs, which could otherwise impede their interaction with each other. nih.govnih.gov Concurrently, its RNA annealing activity promotes the formation of inter-segment RNA-RNA complexes. nih.gov This allows the eleven different +ssRNA molecules to recognize each other and form a supramolecular complex that is then packaged into the assembling viral core. wikipedia.orgpnas.org
The C-terminal region (CTR) of NS35 (NSP2) is particularly important for its RNA chaperone function. pnas.org While it doesn't directly bind to RNA, it autoregulates the protein's chaperone activity by promoting RNA-RNA interactions and accelerating the release of RNA from NS35 (NSP2) after base pairing has occurred. pnas.org This dynamic process ensures the efficient and accurate assortment of the viral genome segments. pnas.org
Involvement of NS35 (NSP2) in Early Viral Particle Assembly
NS35 (NSP2) is a key player in the early stages of rotavirus particle assembly, which occurs within the viroplasms. nih.govcam.ac.uk It is found in pre-core and core replication intermediates, indicating its involvement from the initial steps of double-layered particle (DLP) formation. nih.govwikipedia.org
The assembly process begins with the recruitment of viral +ssRNAs to the viroplasm. nih.govmdpi.com As discussed, NS35 (NSP2) facilitates the assortment of these +ssRNAs. nih.gov These assorted RNA segments then serve as the template for the synthesis of the dsRNA genome, a process that is coupled with the assembly of the viral core. usda.gov The viral core is primarily composed of the protein VP2, and NS35 (NSP2) is thought to interact with other viral proteins, including the core protein VP2 and the viral polymerase VP1, to coordinate the encapsidation of the genome. usda.govasm.org
The interaction between NS35 (NSP2) and another nonstructural protein, NSP5, is fundamental for the formation of the viroplasm itself, which provides the necessary platform for viral assembly. wikipedia.orgmicrobiologyresearch.org
Impact of NS35 (NSP2) on Viral Morphogenesis and Viroplasm Organization
NS35 (NSP2) is a primary driver of viroplasm formation and organization. nih.govnih.gov Viroplasms are membrane-less, cytosolic organelles that are the sites of viral replication and assembly. nih.govnih.gov The co-expression of NS35 (NSP2) and NSP5 is sufficient to induce the formation of viroplasm-like structures (VLS) in the absence of other viral proteins, demonstrating their central role in the biogenesis of these viral factories. nih.govmicrobiologyresearch.org
The organization of the viroplasm is critical for efficient viral replication. By concentrating viral proteins, RNA, and other necessary factors, viroplasms create a specialized microenvironment that facilitates the coordinated processes of genome replication, assortment, and packaging. nih.govusda.gov NS35 (NSP2) also interacts with the host cell's microtubule network, which is involved in the movement and fusion of viroplasms within the cell. wikipedia.org
Analysis of Replication Defects in Temperature-Sensitive Rotavirus Mutants with Lesions in NS35 (NSP2) Gene
Studies of temperature-sensitive (ts) rotavirus mutants with lesions in the gene encoding NS35 (NSP2) have provided significant insights into the protein's function. asm.orgnih.gov The tsE(1400) mutant of simian rotavirus SA11, which has an A152V mutation in NS35 (NSP2), exhibits severe replication defects at the non-permissive temperature (39°C). asm.orgnih.gov
At the non-permissive temperature, cells infected with the tsE(1400) mutant show a significant reduction in the formation of viroplasms and replication intermediates. asm.orgnih.gov This leads to a marked decrease in the synthesis of both viral single-stranded RNA and double-stranded RNA. nih.gov Consequently, the virus particles produced are mostly empty, lacking the viral genome. asm.orgnih.gov
Biochemical analysis of the mutant tsE NS35 (NSP2) protein revealed that at the non-permissive temperature, its octameric structure is disrupted, leading to the formation of aggregates. asm.orgnih.gov This structural instability results in a significant reduction in the protein's RNA-binding, helix-destabilizing, and NTPase activities. nih.gov These findings underscore that the octameric form of NS35 (NSP2) is the functional unit of the protein and is essential for its role in viral replication. asm.orgnih.gov
Regulation of Rotavirus Ns35 Nsp2 Activity
Post-Translational Modifications of Rotavirus NS35 (NSP2)
The activity and localization of NSP2 are significantly controlled by post-translational modifications, primarily phosphorylation. This process dictates the protein's conformational state and its interactions, which are critical for the biogenesis of viroplasms.
Phosphorylation is a key regulatory switch that governs the assembly of viroplasms. pnas.org In rotavirus-infected cells, two distinct conformational forms of NSP2 have been identified: a cytoplasmically dispersed form (dNSP2) and a form specifically associated with viroplasms (vNSP2). pnas.orgasm.org The transition between these two states is controlled by a coordinated phosphorylation cascade involving both cellular and viral kinases. pnas.orgasm.org
The cellular kinase, Casein Kinase 1α (CK1α), has been identified as a crucial enzyme that phosphorylates NSP2. nih.govpnas.org CK1α specifically phosphorylates NSP2 at Serine 313 (S313), located in the C-terminal region of the protein. nih.govpnas.orgnih.gov This phosphorylation event is essential for the conversion of dNSP2 to vNSP2 and its subsequent localization to the sites of viroplasm assembly, which are associated with cellular lipid droplets. pnas.orgnih.govtmc.edu Silencing CK1α expression results in NSP2 remaining dispersed throughout the cytoplasm and failing to assemble into viroplasms. tmc.edu
The phosphorylation of S313 facilitates critical interactions required for viroplasm maturation. The modified vNSP2 is triggered to associate with the hyperphosphorylated form of the viral non-structural protein NSP5, another essential component of viroplasms. asm.orgnih.gov This interaction is fundamental to the structural integrity and growth of these viral factories. pnas.org Studies using a phosphomimetic NSP2 mutant (S313D), where the serine is replaced by aspartic acid to mimic a permanent state of phosphorylation, showed that phosphorylation at this site is sufficient for NSP2 to interact with lipid droplets, even before the accumulation of other viral proteins. asm.orgnih.gov However, this mutant also showed a significant delay in viroplasm formation, indicating that the dynamic regulation of phosphorylation is critical for efficient virus replication. nih.govtmc.edu
In addition to phosphorylation by cellular kinases, NSP2 also possesses an intrinsic, dual-specificity autokinase activity, leading to its autophosphorylation at multiple sites. pnas.org This autophosphorylated dNSP2 associates with the hypophosphorylated form of NSP5 early in the process. pnas.org The subsequent phosphorylation of NSP2 at S313 by CK1α acts as a trigger, promoting the formation of a lattice-like structure of NSP2 octamers and driving the rapid, macromolecular assembly of the viroplasm. pnas.org
Table 1: Key Phosphorylation Events in Rotavirus NSP2 Regulation
| Phosphorylation Site | Kinase | Role in Viroplasm Biogenesis |
|---|---|---|
| Serine 313 (S313) | Casein Kinase 1α (CK1α) | Triggers conversion of dNSP2 to vNSP2, essential for trafficking to lipid droplets and interaction with hyperphosphorylated NSP5. nih.govpnas.orgnih.govtmc.edu |
Allosteric Regulation of NS35 (NSP2) Enzymatic Activities
NSP2 is a multifunctional enzyme with several distinct activities, including nucleoside triphosphatase (NTPase), RNA 5'-triphosphatase (RTPase), and nucleoside diphosphate (B83284) (NDP) kinase-like activities. nih.govpnas.orgnih.govnih.gov These enzymatic functions are thought to be crucial for managing nucleotide pools within the viroplasm for viral RNA synthesis and for processing viral transcripts. nih.govnih.gov The regulation of these activities appears to be allosteric, modulated by the binding of various effectors such as RNA, nucleotides, and metal ions, which induce conformational changes in the NSP2 octamer. nih.gov
The NTPase and RTPase activities are mediated by a conserved histidine residue (H225) located within a catalytic cleft in each NSP2 monomer. nih.govnih.gov While this represents the active site, the binding of ligands outside this immediate site can influence the protein's function. Biophysical studies have shown that the NSP2 octamer undergoes conformational changes upon binding to RNA, Mg²⁺, and nucleoside triphosphates (NTPs) or diphosphates (NDPs). nih.gov This suggests that the binding of substrates or cofactors can allosterically regulate its different functions.
For instance, NSP2 possesses a sequence-independent single-stranded RNA (ssRNA) binding activity. nih.gov While the protein binds ssRNA nonspecifically, its RTPase activity specifically removes the gamma-phosphate from viral minus-strand RNAs, which uniquely begin with a 5' GG sequence. nih.gov Structural analysis shows that while the general RNA binding is mediated by basic residues and the C-terminal helix, the specific recognition and positioning of the 5' GG end for catalysis occurs within the enzymatic cleft. nih.gov The binding of the RNA molecule itself can be seen as an allosteric event that correctly positions the 5' end for the RTPase function.
Furthermore, NSP2 has an ATP-independent helix-destabilizing activity that unwinds RNA duplexes, a function likely important for preparing viral RNAs for packaging and replication. uniprot.orgresearchgate.net The presence of Mg²⁺ and other divalent cations can inhibit this activity, likely by stabilizing the RNA duplex substrate. researchgate.net However, under conditions that favor its NTPase activity (which requires Mg²⁺), the helix-destabilizing function is less sensitive to this inhibition. researchgate.net This interplay suggests a complex regulatory mechanism where the binding of metal ions and nucleotides modulates the balance between NSP2's multiple enzymatic roles. The NTPase activity itself, which involves the hydrolysis of NTPs to NDPs, is linked to a phosphoryl-transfer function similar to NDP kinases, where a stable phosphohistidine (B1677714) intermediate is formed. nih.gov This NDP kinase activity may serve to maintain homeostasis of the nucleotide pools required for genome replication within the viroplasm. nih.gov
Table 2: Allosteric Regulation of NSP2 Enzymatic Functions
| Enzymatic Activity | Effector Molecule(s) | Regulatory Effect |
|---|---|---|
| NTPase / RTPase | RNA, NTPs, Mg²⁺ | Binding of RNA and nucleotides induces conformational changes; Mg²⁺ is a required cofactor. nih.govuniprot.org |
| NDP Kinase-like | NDPs | Transfers a phosphate (B84403) group to NDPs to generate NTPs, helping to maintain nucleotide pools. nih.gov |
Methodological Approaches for Investigating Rotavirus Ns35 Nsp2
Biochemical Characterization Techniques
A range of biochemical assays has been instrumental in defining the enzymatic activities and molecular interactions of NSP2. These techniques have revealed NSP2 as a multifunctional protein with RNA-binding and enzymatic capabilities essential for viral replication. nih.govmdpi.com
Early investigations employed techniques like UV cross-linking to demonstrate that NSP2 binds to single-stranded RNA (+ssRNA) in a sequence-independent manner and interacts directly with the viral RNA-dependent RNA polymerase, VP1. mdpi.com The oligomeric nature of NSP2 was confirmed using methods such as density gradient centrifugation , native gel electrophoresis , and size-exclusion chromatography with multi-angle light scattering (SEC-MALS) . mdpi.com
The enzymatic functions of NSP2 have been extensively studied. NTPase assays have shown that NSP2 can cleave the terminal phosphate (B84403) from nucleotide triphosphates, a function linked to viral genome replication. nih.gov This activity is catalyzed by a conserved histidine residue (H225). nih.govnih.gov Further biochemical analyses revealed that NSP2 also possesses RNA triphosphatase (RTPase) activity, hydrolyzing the γ-phosphate from viral RNA, and a nucleoside diphosphate (B83284) (NDP) kinase-like activity . nih.govnih.gov The protein's ability to unwind RNA secondary structures was demonstrated through RNA helix-destabilizing assays , which showed its capacity to disrupt RNA-RNA duplexes in vitro. mdpi.com
Interactions with other viral proteins, particularly NSP5, have been characterized using in vivo binding/immunoprecipitation assays and yeast two-hybrid systems . nih.govmicrobiologyresearch.org These studies have been crucial in confirming the direct interaction between NSP2 and NSP5, which is a prerequisite for the formation of viroplasm-like structures. nih.govmicrobiologyresearch.org
| Technique | Purpose in NSP2 Research | Key Findings |
| UV Cross-linking | To identify direct interactions between NSP2 and RNA. | NSP2 binds +ssRNA in a sequence-independent manner. mdpi.com |
| Immunoprecipitation | To study protein-protein interactions in vivo. | Confirmed interaction between NSP2 and NSP5, VP1, VP2, and tubulin. mdpi.comresearchgate.net |
| NTPase/RTPase Assays | To measure the enzymatic hydrolysis of nucleotides and RNA. | NSP2 exhibits NTPase and RTPase activities, dependent on the H225 catalytic residue. nih.govnih.gov |
| Helix-Destabilizing Assay | To assess the ability of NSP2 to unwind RNA duplexes. | NSP2 can disrupt RNA-RNA duplexes, suggesting a role in preparing RNA for packaging. mdpi.com |
| Yeast Two-Hybrid System | To screen for and confirm protein-protein interactions. | Mapped the domains of NSP5 required for its interaction with NSP2. nih.gov |
Genetic Manipulation and Reverse Genetics Systems for NS35 (NSP2) Studies
The development of plasmid-based reverse genetics systems for rotavirus has revolutionized the study of NSP2 by allowing for the targeted manipulation of its gene (gene segment 8). nih.govasm.org This technology enables the generation of recombinant rotaviruses with specific mutations, insertions, or deletions in the NSP2 gene, facilitating detailed functional analyses in vivo.
A significant application of this system has been the creation of phosphomimetic recombinant rotaviruses. For instance, a mutant virus (rRV NSP2 S313D) was generated to investigate the role of NSP2 phosphorylation by the cellular kinase CK1α on serine 313. asm.org This study revealed that the phosphomimetic mutation led to delayed viroplasm formation and impaired viral replication, highlighting the importance of regulated phosphorylation for the NSP2 function. asm.org Similarly, a mutant with a lysine-to-glutamic acid change at position 294 (K294E) was engineered to study the role of the C-terminal region's flexibility in viroplasm formation. nih.gov
Reverse genetics has also been used to demonstrate that certain modifications to NSP2 are not tolerated. Attempts to insert reporter genes, such as Green Fluorescent Protein (GFP), into the NSP2 gene have failed to generate viable recombinant viruses, indicating that large insertions disrupt its essential functions. mdpi.com Furthermore, silencing NSP2 expression using RNA interference (RNAi) has been shown to completely prevent the formation of viroplasms, confirming its essential role in this process. nih.gov
To improve the efficiency of generating recombinant viruses, reverse genetics systems have been enhanced by the overexpression of codon-optimized NSP2 and NSP5 genes. This approach increases the rescue efficiency of recombinant rotaviruses, aiding in the study of clinical strains and viruses with reduced replication capacities. nih.govasm.org
Imaging Techniques for NS35 (NSP2) Localization and Dynamics
A variety of imaging techniques have been essential for visualizing the subcellular localization of NSP2 and the dynamic processes of viroplasm formation and maturation. These methods provide spatial and temporal information about NSP2's role within the infected cell.
Immunofluorescence microscopy using specific monoclonal or polyclonal antibodies is a cornerstone technique for localizing NSP2. researchgate.net Studies have shown that when expressed alone, NSP2 has a diffuse cytoplasmic distribution. However, during infection or when co-expressed with NSP5, NSP2 co-localizes with NSP5 into distinct, spherical cytoplasmic inclusions known as viroplasms or viroplasm-like structures (VLS). mdpi.comresearchgate.net The use of conformation-specific monoclonal antibodies has even allowed for the differentiation between a cytoplasmically dispersed form of NSP2 (dNSP2) and the viroplasm-associated form (vNSP2). researchgate.net
Fluorescence Confocal Microscopy provides higher-resolution images and has been used to study the intricate structure and development of viroplasms. microbiologyresearch.orgnih.gov By using NSP2 fused to fluorescent proteins like Enhanced Green Fluorescent Protein (EGFP), researchers can track the protein in living cells. nih.govmicrobiologyresearch.orgLive-cell imaging experiments have captured the dynamic nature of viroplasms, revealing that they increase in size over the course of infection through fusion events. nih.govnih.gov These studies have shown that mutations in NSP2 can affect the number, size, and fusion kinetics of viroplasms. nih.gov
Earlier studies also utilized electron microscopy with colloidal gold labeling to confirm the localization of NSP2 within the electron-dense viroplasms, identifying these structures as the sites of viral particle assembly. mdpi.com
| Imaging Technique | Application in NSP2 Research | Key Observations |
| Immunofluorescence Microscopy | Localization of endogenous or expressed NSP2 in fixed cells. | NSP2 is diffuse in the cytoplasm when expressed alone but concentrates in viroplasms during infection or with NSP5 co-expression. researchgate.net |
| Fluorescence Confocal Microscopy | High-resolution imaging of NSP2 within viroplasms. | Detailed spatial organization of NSP2 within viroplasms and VLS; tracking of viroplasm maturation. microbiologyresearch.orgnih.gov |
| Live-Cell Imaging | Real-time tracking of fluorescently-tagged NSP2 in living cells. | Viroplasms are dynamic structures that fuse over time; mutations in NSP2 affect fusion kinetics. nih.govnih.gov |
| Electron Microscopy with Colloidal Gold Labeling | Ultrastructural localization of NSP2. | Confirmed NSP2 is a component of electron-dense viroplasms, the sites of virus assembly. mdpi.com |
Structural Biology Approaches
Structural biology methods have provided atomic-level insights into the architecture of NSP2 and its complexes with RNA, revealing the basis for its functions. X-ray crystallography and cryo-electron microscopy (cryo-EM) have been the primary tools for these investigations. mdpi.comasm.org
These techniques have demonstrated that NSP2 monomers assemble into a stable, donut-shaped octamer with D4 symmetry and a large central cavity. wikipedia.orgasm.org Each monomer consists of an N-terminal domain and a C-terminal domain connected by a short loop, with a deep cleft between the domains that serves as the binding site for nucleotides. mdpi.comnih.gov The octameric structure is formed by the tail-to-tail stacking of two tetrameric rings. mdpi.com
Cryo-EM reconstructions have been used to visualize NSP2 in complex with both NSP5 and ssRNA. asm.orgresearchgate.net These studies showed that both NSP5 and ssRNA bind within positively charged grooves on the surface of the NSP2 octamer. asm.org Notably, the binding of RNA induces significant conformational changes in the NSP2 octamer, which is not observed upon NSP5 binding. asm.org More recent cryo-EM analysis of NSP2-RNA complexes has helped to reveal how the protein's C-terminal region regulates RNA unfolding and release. pnas.org
Crystallographic analysis of NSP2 in complex with nucleotides has elucidated the mechanism of its NTPase activity, showing the formation of a stable phosphohistidine (B1677714) intermediate, which is reminiscent of NDP kinases. nih.gov The structure of NSP2 in complex with the 5' consensus sequence of viral RNA has also been solved, providing further details on its RTPase mechanism. nih.gov
In Vitro and In Vivo Expression Systems for NS35 (NSP2)
Both in vitro and in vivo expression systems are indispensable for producing NSP2 for functional and structural studies and for investigating its interactions within a cellular context.
In vitro expression systems , typically using Escherichia coli, are widely used to produce large quantities of recombinant NSP2. asm.org This bacterially expressed and purified protein is essential for biochemical assays (e.g., NTPase and helix-destabilizing assays) and structural biology studies (e.g., X-ray crystallography and cryo-EM). asm.orgnih.gov Recombinant NSP2 readily assembles into octamers in solution, mimicking its native state. asm.org
In vivo expression systems in eukaryotic cells, such as MA104 cells, are critical for studying the function of NSP2 in a more biologically relevant environment. microbiologyresearch.orgasm.org A key finding from these systems is that the co-expression of NSP2 and NSP5 is sufficient to drive the formation of VLS, which are morphologically similar to the viroplasms formed during an actual infection. microbiologyresearch.orgnih.gov This system has been invaluable for dissecting the protein-protein interactions required for viroplasm nucleation and assembly, without the complexity of other viral components. microbiologyresearch.org These cellular systems are also the foundation for reverse genetics, where plasmids encoding viral genes are transfected into cells to generate recombinant viruses. nih.gov
Evolutionary Aspects and Comparative Analysis of Rotavirus Ns35 Nsp2
Conservation and Variability of NS35 (NSP2) Across Rotavirus Strains and Groups
For instance, a study of porcine Rotavirus B (RVB) strains revealed nucleotide sequence identities ranging from 64.0% to 99.9% and deduced amino acid sequence identities from 66.7% to 100.0% when compared to other RVB strains. nih.gov This highlights a considerable range of genetic diversity within this group. In contrast, the NSP2 gene in Group B rotaviruses (GBR) from different geographical locations (India, Bangladesh, and Myanmar) has shown a high degree of conservation, with nucleotide identities greater than 98%. researchgate.net
The structural conservation of the NSP2 octamer is a key feature across different rotavirus groups. nih.govnih.gov However, even with a conserved octameric architecture, significant differences in surface charge distribution have been noted between Group A and Group C rotavirus NSP2. nih.gov These differences in surface potential are thought to play a role in the specificity of viroplasm formation and may contribute to the restriction of genetic reassortment between different rotavirus groups. nih.gov
Table 1: Nucleotide and Amino Acid Sequence Identity of NSP2 Across Different Rotavirus Strains and Groups
| Rotavirus Group/Species | Comparison | Nucleotide Identity (%) | Amino Acid Identity (%) | Source |
| Porcine Rotavirus B (RVB) | Among RVB strains | 64.0 - 99.9 | 66.7 - 100.0 | nih.gov |
| Group B Rotavirus (GBR) | India, Bangladesh, Myanmar strains | >98 | Not specified | researchgate.net |
| Rotavirus A (G9P researchgate.net) | Nizhny Novgorod strains (2011-2020) | ~92 (lowest identity) | Variable, 20 positions affected | crie.ru |
| Group A vs. Group C | Bristol (C) vs. SA11 (A) | Not specified | ~35 | nih.gov |
| Rotavirus B vs. Rotavirus A | Not specified | 17.8 | asm.org | |
| Rotavirus G vs. Rotavirus B | Not specified | 60 | nih.gov | |
| Rotavirus I vs. Rotavirus B | Not specified | 37 | nih.gov |
Phylogenetic Analysis of NS35 (NSP2) Gene Sequences
Phylogenetic analysis of the NSP2 gene has been instrumental in understanding the evolutionary relationships and genetic diversity of rotaviruses. These analyses have led to the classification of NSP2 into distinct genotypes, denoted with the letter 'N'. nih.gov For Rotavirus A, a nucleotide identity cutoff value of 85% has been proposed to delineate these genotypes. nih.gov
Studies have revealed the existence of multiple NSP2 genotypes, with N1 and N2 being the most well-defined for Group A rotaviruses. nih.gov Phylogenetic trees constructed from NSP2 gene sequences show distinct clustering of strains into lineages, which can exhibit temporal variations in their prevalence. nih.gov For example, a study of Australian rotavirus strains over a 26-year period identified four distinct lineages of the N1 and N2 genotypes, with some lineages persisting over the entire period and others emerging more recently. nih.gov
Phylogenetic analysis has also provided strong evidence for reassortment events involving the NSP2 gene. nih.govasm.org This is a process where different rotavirus strains co-infecting the same cell can exchange genome segments, leading to new genetic combinations. The phylogenetic trees have shown instances where the NSP2 gene of a particular strain clusters with strains of a different VP7 genotype, indicating a reassortment event. nih.gov Furthermore, evidence of intragenic recombination, a rarer event where genetic material is exchanged within a single gene segment, has also been detected in the NSP2 gene. nih.gov
The evolutionary pathways of human and animal rotaviruses are also illuminated through NSP2 phylogenetics. A comprehensive classification system based on all 11 gene segments has shown that human rotaviruses of the Wa-like genogroup share a common origin with porcine rotaviruses, while the DS-1-like genogroup is more closely related to bovine rotaviruses. nih.gov This suggests cross-species transmission and adaptation have played a significant role in the evolution of human rotaviruses.
For Rotavirus B, phylogenetic analysis of the NSP2 gene has identified at least four clusters (N1-N4), which include human, murine, bovine, and porcine strains. nih.gov This indicates a complex evolutionary history with cross-species transmission and divergence.
Cross-Species Comparisons of NS35 (NSP2) Homologs within the Rotavirus Genus
Comparative analysis of NSP2 homologs across different rotavirus species reveals both conserved features and significant structural and functional divergence. While the octameric ring structure of NSP2 is a conserved feature, the amino acid sequence identity between species can be quite low. nih.govnih.gov For example, the NSP2 of Group C rotavirus shares only about 35% sequence identity with its Group A counterpart. nih.gov Similarly, Rotavirus B NSP2 has a limited amino acid identity of 17.8% with Rotavirus A NSP2. asm.org
Structural comparisons between Rotavirus A, B, and C NSP2 have highlighted key differences. nih.gov The N-terminal domain of Rotavirus B NSP2 differs significantly in the arrangement of its α-helices compared to Rotavirus A and C. nih.gov Additionally, Rotavirus B NSP2 lacks the C-terminal α-helix that is present in Rotavirus A and C NSP2. nih.gov These structural variations likely have functional implications for the protein's role in the viral life cycle.
Functional comparisons have also revealed important differences. While the NTPase activity of NSP2 is essential for dsRNA synthesis in Group A rotaviruses, experiments have shown that Group C NSP2 cannot rescue replication or viroplasm formation in cells infected with a Group A rotavirus that is deficient in its own NSP2. nih.gov This indicates that despite structural similarities, the functional specificity of NSP2 is not conserved across all rotavirus groups.
Q & A
Q. What experimental approaches are used to characterize the RNA-binding activity of NS35 in rotavirus replication?
NS35's RNA-binding activity is assessed via RNA capture assays and crosslinking-immunoprecipitation (CLIP) techniques. For example, NS35 multimers formed in infected cells retain RNA-binding capacity even after RNase treatment, as shown by sedimentation analysis and RNA-specific pull-down experiments . Additionally, conserved basic domains (e.g., residues 205–241 in SA11 strains) are identified through phylogenetic sequence alignment using tools like MEGA X and DAMBE5, followed by mutagenesis to disrupt RNA interactions .
Q. How is the multimerization of NS35 assessed in vitro and in vivo?
NS35 self-assembles into 10S multimers (~4–8 subunits) independent of viral RNA or other proteins. In vitro, cell-free translation systems (e.g., rabbit reticulocyte lysates) combined with sedimentation velocity gradients confirm multimer formation . In vivo, crosslinking agents like dithiobis(succinimidyl propionate) (DSP) stabilize NS35 complexes, which are then resolved via SDS-PAGE and immunoblotting .
Q. What role does NS35 play in coordinating viral RNA synthesis and packaging?
NS35 interacts with the viral RNA polymerase (VP1) to form soluble, RNA-free complexes that likely mediate template selection and nascent RNA stabilization during genome replication. This interaction is demonstrated via co-sedimentation assays and co-immunoprecipitation in rotavirus-infected cell lysates .
Advanced Research Questions
Q. How can researchers resolve contradictions regarding NS35's role in viroplasm formation?
While NS35 alone does not induce viroplasm-like structures in transient expression systems, its co-expression with NSP5 triggers inclusion formation. Fluorescence colocalization assays and live-cell imaging under varying Zn²⁺/Cu²⁺ concentrations (to modulate phase separation) can clarify NS35’s contribution to viroplasm dynamics . Conflicting data on RNA-binding domains may be addressed through cryo-EM structural analysis of NS35-RNA complexes, as demonstrated in recent studies .
Q. What methodologies identify conserved functional domains in NS35 across rotavirus species?
Comparative sequence analysis of NS35 genes from mammalian (e.g., SA11, Wa) and avian (e.g., Ty-1) rotaviruses reveals conserved motifs, such as the RNA-binding domain (residues 205–241) and cysteine residues critical for disulfide bond formation. Tools like PhyML and maximum-likelihood mapping (e.g., with DAMBE5) are used to infer evolutionary constraints .
Q. How can temperature-sensitive (TS) mutants of NS35 elucidate its role in viral replication?
TS mutants (e.g., SA11-derived strains with NS35 mutations) are analyzed for defects in RNA synthesis and virion assembly. Pulse-chase labeling and RNA electrophoretic mobility shift assays (EMSAs) quantify NS35’s RNA-binding efficiency at permissive vs. non-permissive temperatures .
Q. What statistical frameworks are used to analyze NS35’s nucleoside triphosphatase (NTPase) activity?
Michaelis-Menten kinetics are applied to NTPase assays using purified NS35 octamers. Contradictions in RNA-dependence are resolved by comparing activity in the presence of synthetic RNA oligos vs. viral genomic RNA .
Methodological Considerations
- Key Tools :
- Contradiction Management :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
